Arsine, dichlorohexyl-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

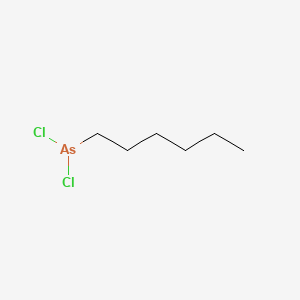

Arsine, dichlorohexyl-: is a chemical compound with the molecular formula C6H13AsCl2 . It belongs to the class of organoarsenic compounds and is characterized by the presence of arsenic bonded to a hexyl group and two chlorine atoms. This compound is primarily used in research and industrial applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Arsine, dichlorohexyl- typically involves the reaction of hexyl lithium (hexyl-Li) with arsenic trichloride (AsCl3). The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The general reaction can be represented as follows:

Industrial Production Methods

In an industrial setting, the production of Arsine, dichlorohexyl- may involve large-scale reactions using specialized reactors to handle the reactivity of the starting materials and the product. The process requires careful control of temperature, pressure, and reaction time to ensure high yield and purity of the compound.

化学反应分析

Arsine, dichlorohexyl-: undergoes various types of chemical reactions, including:

Oxidation: : The compound can be oxidized to form arsenic acid derivatives.

Reduction: : Reduction reactions can lead to the formation of arsine gas (AsH3) or other lower oxidation state arsenic compounds.

Substitution: : Substitution reactions involve the replacement of chlorine atoms with other groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: : Reducing agents like hydrogen gas (H2) and sodium borohydride (NaBH4) are often used.

Substitution: : Reagents such as alcohols, amines, and halides are used in substitution reactions.

Major Products Formed

Oxidation: : Arsenic acid derivatives, such as arsenic acid (H3AsO4).

Reduction: : Arsine gas (AsH3) and other lower oxidation state arsenic compounds.

Substitution: : Various arsine derivatives with different substituents.

科学研究应用

Arsine, dichlorohexyl-: has several applications in scientific research, including:

Chemistry: : Used as a reagent in organic synthesis and as a precursor for the preparation of other organoarsenic compounds.

Biology: : Studied for its potential biological activity and toxicity in various biological systems.

Medicine: : Investigated for its potential use in medicinal chemistry, particularly in the development of new drugs.

Industry: : Employed in the production of semiconductors and other advanced materials.

作用机制

The mechanism by which Arsine, dichlorohexyl- exerts its effects involves its interaction with molecular targets and pathways in biological systems. The compound may bind to specific enzymes or receptors, leading to biological responses. The exact molecular targets and pathways involved depend on the specific application and context of the compound.

相似化合物的比较

Arsine, dichlorohexyl-: can be compared with other similar organoarsenic compounds, such as:

Arsine, diethyl-: : Similar structure but with ethyl groups instead of hexyl groups.

Arsine, dimethyl-: : Similar structure but with methyl groups instead of hexyl groups.

Arsenic trioxide: : A simpler arsenic compound without organic groups.

Arsine, dichlorohexyl-: is unique due to its longer alkyl chain, which can influence its reactivity and biological activity compared to shorter-chain analogs.

生物活性

Arsine, dichlorohexyl- (CAS Number: 64049-22-5) is a chemical compound that has garnered attention due to its potential biological activity and implications for human health and environmental safety. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.

Arsine, dichlorohexyl- is classified as an organoarsenic compound. Its structure includes a hexyl group and two chlorine atoms attached to an arsenic atom. This configuration influences its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C6H12Cl2As |

| Molecular Weight | 221.0 g/mol |

| CAS Number | 64049-22-5 |

| Appearance | Colorless liquid |

The biological activity of dichlorohexylarsine is primarily linked to its ability to interact with cellular components, particularly through the formation of reactive intermediates that can affect cellular pathways. Research indicates that organoarsenic compounds can influence enzyme activity, disrupt cellular signaling, and induce oxidative stress.

Toxicological Studies

Toxicological assessments have revealed that exposure to dichlorohexylarsine may lead to adverse health effects. Epidemiological studies suggest potential links between arsenic exposure and various health issues, including:

- Carcinogenicity : Long-term exposure has been associated with increased cancer risk.

- Neurotoxicity : Evidence suggests that arsenic compounds can impair neurological functions.

- Reproductive Toxicity : Some studies indicate potential effects on reproductive health.

Case Studies

- Case Study on Occupational Exposure : A study involving workers in a chemical manufacturing plant highlighted elevated levels of arsenic in urine samples, correlating with reported symptoms of fatigue and neurological disturbances. The study emphasized the need for monitoring and regulation in occupational settings.

- Environmental Impact Assessment : Research conducted in areas with high agricultural use of arsenic-based pesticides showed significant soil contamination levels, leading to bioaccumulation in local flora and fauna. This bioaccumulation raised concerns regarding food safety and ecological balance.

Table 2: Summary of Toxicological Findings

| Study Type | Findings |

|---|---|

| Epidemiological | Increased cancer risk among exposed populations |

| Neurotoxicology | Impaired cognitive function in exposed individuals |

| Reproductive Health | Potential reproductive issues linked to exposure |

Regulatory Status

Due to its potential health risks, arsine, dichlorohexyl- is included in various restricted substance lists globally. Its use is regulated under environmental protection laws due to concerns about its toxicity and persistence in the environment.

Table 3: Regulatory Information

| Regulation Body | Status |

|---|---|

| EPA | Restricted substance |

| EU | Banned under REACH |

| OSHA | Subject to workplace regulations |

属性

CAS 编号 |

64049-22-5 |

|---|---|

分子式 |

C6H13AsCl2 |

分子量 |

230.99 g/mol |

IUPAC 名称 |

dichloro(hexyl)arsane |

InChI |

InChI=1S/C6H13AsCl2/c1-2-3-4-5-6-7(8)9/h2-6H2,1H3 |

InChI 键 |

DJVOOQCZZHPSRU-UHFFFAOYSA-N |

规范 SMILES |

CCCCCC[As](Cl)Cl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。